molecular formula C13H17BrO2 B3283775 Tert-butyl 2-(4-(bromomethyl)phenyl)acetate CAS No. 77292-91-2

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate

Cat. No.: B3283775
CAS No.: 77292-91-2
M. Wt: 285.18 g/mol
InChI Key: RSSSPVYGYNGCSG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate is a chemical compound used as a reactant in the preparation of various derivatives It’s known to be used in the synthesis of thiophene-containing biaryl amide derivatives , which are glucagon receptor antagonists. Glucagon receptors are involved in glucose metabolism and energy homeostasis.

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . In these reactions, the bromomethyl group can act as a leaving group, allowing the phenylacetate moiety to react with various nucleophiles.

Biochemical Pathways

Compounds synthesized using it as a reactant, such as thiophene-containing biaryl amide derivatives, can antagonize glucagon receptors . This suggests that it may indirectly influence pathways related to glucose metabolism and energy homeostasis.

Pharmacokinetics

Its gi absorption is predicted to be high, and it is expected to permeate the blood-brain barrier . These properties can impact the bioavailability of the compound, influencing its efficacy and potential applications.

Result of Action

As a reactant in the synthesis of glucagon receptor antagonists , it may indirectly contribute to the regulation of glucose metabolism and energy homeostasis.

Action Environment

It’s known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. Additionally, the compound’s reactivity may be influenced by the presence of various nucleophiles in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(bromomethyl)phenyl)acetate typically involves the esterification of 4-(bromomethyl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Properties

IUPAC Name

tert-butyl 2-[4-(bromomethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSSPVYGYNGCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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